molecular formula C12H12ClNO4 B2876082 4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid CAS No. 879040-90-1

4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Cat. No.: B2876082
CAS No.: 879040-90-1
M. Wt: 269.68
InChI Key: QYJGGWNTNXRIBA-UHFFFAOYSA-N
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Description

4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid typically involves the reaction of 2-nitrophenol with 3-chloro-2-propanoic acid ester to form 6-chloro-2,3-dihydro-1,4-benzoxazin-3-one. This intermediate is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid
  • 6-chloro-2,3-dihydro-1,4-benzoxazin-3-one-4-acetic acid

Uniqueness

4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzoxazine ring and butanoic acid moiety allow for versatile modifications and applications in various fields .

Properties

IUPAC Name

4-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c13-8-3-4-10-9(6-8)14(11(15)7-18-10)5-1-2-12(16)17/h3-4,6H,1-2,5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJGGWNTNXRIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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